Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate

Description

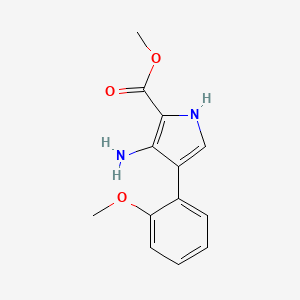

Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with an amino group at position 3, a 2-methoxyphenyl group at position 4, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C13H14N2O3/c1-17-10-6-4-3-5-8(10)9-7-15-12(11(9)14)13(16)18-2/h3-7,15H,14H2,1-2H3 |

InChI Key |

KOEQLZBFZOZIIL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CNC(=C2N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted pyrrole compounds.

Scientific Research Applications

Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl Substituents

a. Methyl 3-amino-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate (CAS 683212-50-2)

- Structure : Differs by a para-fluorophenyl group instead of 2-methoxyphenyl.

- Molecular Weight : 234.23 g/mol .

- Synthesis & Availability : Available commercially (e.g., Enamine, TRC) with prices ranging from $115/100 mg to $612/0.05 g .

- Key Differences : The electron-withdrawing fluorine atom at the para position may enhance stability and influence electronic properties compared to the electron-donating methoxy group in the target compound.

b. Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate (KW7)

Analogs with Modified Ester Groups or Heterocyclic Cores

a. Ethyl 4-((5-amino-3-(4-bromophenyl)isoxazol-4-yl)(m-tolyl)methyl)-1H-pyrrole-2-carboxylate (3t)

- Structure : Ethyl ester instead of methyl; incorporates an isoxazole ring.

- Yield : 72% .

- Key Differences : The ethyl ester may increase lipophilicity, while the isoxazole ring introduces additional hydrogen-bonding sites.

b. Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate (CAS 313365-10-5)

- Structure: Thieno[2,3-b]pyridine core replaces pyrrole.

Derivatives Lacking the Amino Group

Methyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate (CAS 610753-87-2)

- Structure: No amino group at position 3.

- Key Differences: Absence of the amino group reduces hydrogen-bonding capacity, which could diminish interactions with biological targets like enzymes or receptors .

Stereochemical Outcomes

- Enantiomeric Selectivity : Analogs like 3q and 3r achieved >90% enantiomeric excess (ee) using Daicel Chiralcel AD-H columns, suggesting similar chromatographic methods could resolve the target compound’s stereoisomers .

Biological Activity

Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate, with the molecular formula C13H14N2O3, is an organic compound that has garnered attention for its significant biological activities. The compound features a pyrrole ring substituted with an amino group and a methoxyphenyl group, which enhances its solubility and reactivity. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with specific molecular targets.

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include potassium permanganate and lithium aluminum hydride for oxidation and reduction processes, respectively. The structural complexity of this compound contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA). The compound's mechanism may involve the inhibition of specific enzymes critical for bacterial survival, thereby limiting their proliferation .

A comparative analysis of antimicrobial activity can be summarized in the following table:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MSSA | 0.125 mg/mL |

| Methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate | MRSA | 0.250 mg/mL |

| Control Compound | E. coli | >50 mg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies suggest that it may inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest in the G2/M phase, making it a candidate for further development in cancer therapeutics .

The following table summarizes findings from anticancer studies:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 5.0 | Tubulin inhibition |

| Study B | A549 | 12.0 | Apoptosis induction |

Molecular Interactions

The biological efficacy of this compound can be attributed to its interaction with specific molecular targets. It is believed to bind to the active sites of certain enzymes, inhibiting their activity and impacting various metabolic pathways involved in disease processes .

Case Studies

Recent case studies have highlighted the compound's potential in therapeutic applications:

- Case Study on Antimicrobial Efficacy : A study conducted on a series of pyrrole derivatives demonstrated that this compound exhibited superior antibacterial properties compared to other derivatives tested against Gram-positive and Gram-negative bacteria.

- Case Study on Cancer Cell Lines : Another investigation revealed that this compound significantly reduced cell viability in lung cancer cell lines, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.